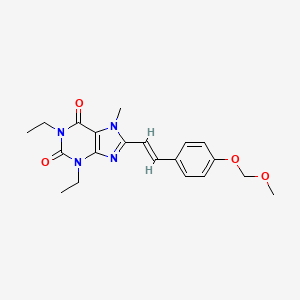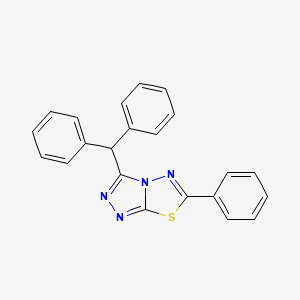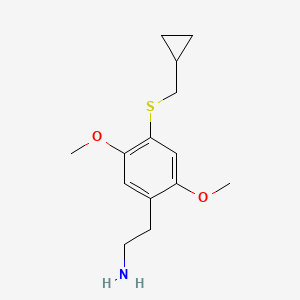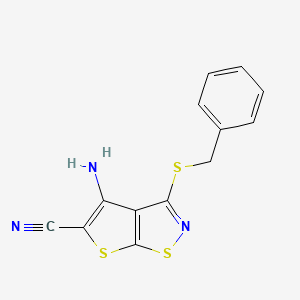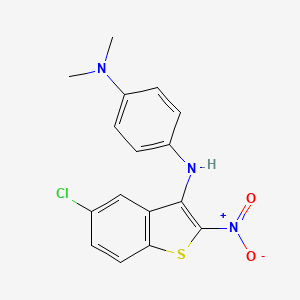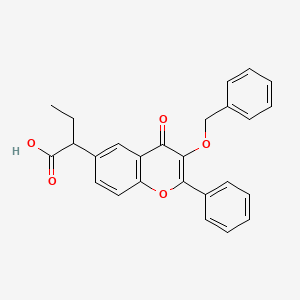
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is a complex organic compound with a unique structure that includes both hydroxyl and keto functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and keto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent extraction and crystallization are common techniques used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(3-Hydroxy-4-(5-hydroxyhexyl)-5-oxo-2(5H)-furanylidene)acetic acid
- (E)-(3-Hydroxy-4-(4-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid
Uniqueness
(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is unique due to its specific hydroxyl and keto group positioning, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and application.
Propriétés
Numéro CAS |
54854-93-2 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
(2E)-2-[3-hydroxy-4-(5-hydroxypentyl)-5-oxofuran-2-ylidene]acetic acid |
InChI |
InChI=1S/C11H14O6/c12-5-3-1-2-4-7-10(15)8(6-9(13)14)17-11(7)16/h6,12,15H,1-5H2,(H,13,14)/b8-6+ |
Clé InChI |
IYQSVMGNXBKCHB-SOFGYWHQSA-N |
SMILES isomérique |
C(CCC1=C(/C(=C\C(=O)O)/OC1=O)O)CCO |
SMILES canonique |
C(CCC1=C(C(=CC(=O)O)OC1=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


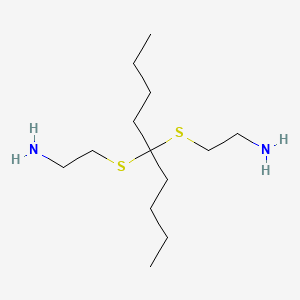


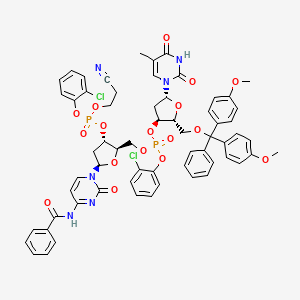
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)

